2-Fluoro-5-methylaniline

Pharmaceutical Synthesis Tyrosine Kinase Inhibitor Linifanib

2-Fluoro-5-methylaniline (CAS 452-84-6), also known as 6-fluoro-m-toluidine or 3-amino-4-fluorotoluene, is a fluorinated aromatic amine with the molecular formula C7H8FN and a molecular weight of 125.14 g/mol. It is a clear, yellow to brown liquid at room temperature and is characterized by a density of 1.109 g/mL at 25°C and a boiling point of 80-86°C at 11 mmHg.

Molecular Formula C7H8FN
Molecular Weight 125.14 g/mol
CAS No. 452-84-6
Cat. No. B1296174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methylaniline
CAS452-84-6
Molecular FormulaC7H8FN
Molecular Weight125.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)N
InChIInChI=1S/C7H8FN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
InChIKeyQZUXMXZNVAJNSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methylaniline (CAS 452-84-6) Procurement Guide: Properties and Role as a Key Aromatic Amine Intermediate


2-Fluoro-5-methylaniline (CAS 452-84-6), also known as 6-fluoro-m-toluidine or 3-amino-4-fluorotoluene, is a fluorinated aromatic amine with the molecular formula C7H8FN and a molecular weight of 125.14 g/mol [1]. It is a clear, yellow to brown liquid at room temperature and is characterized by a density of 1.109 g/mL at 25°C and a boiling point of 80-86°C at 11 mmHg [1]. This compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

2-Fluoro-5-methylaniline: Why Positional Isomer Substitution Is Not a Viable Option


The substitution pattern of the fluorine and methyl groups on the aniline ring is critical for determining the compound's reactivity and the properties of its downstream products. 2-Fluoro-5-methylaniline has a specific ortho-fluoro, meta-methyl arrangement [1]. This precise geometry dictates its electronic properties, such as its predicted pKa of 3.33 and ACD/LogP of 1.73 , which are unique among its isomers. Generic substitution with a different positional isomer, such as 2-fluoro-4-methylaniline or 3-fluoro-2-methylaniline, would lead to a molecule with a different spatial configuration and altered electronic characteristics, thereby changing its reactivity in key coupling reactions and potentially compromising the biological activity or material properties of the final product.

Quantitative Evidence for Selecting 2-Fluoro-5-methylaniline Over Related Analogs


Linifanib Synthesis: 2-Fluoro-5-methylaniline as a Lower-Cost Starting Material

In the synthesis of the VEGFR/PDGFR inhibitor Linifanib, 2-fluoro-5-methylaniline was used as a starting material, achieving an overall yield of 11.4% [1]. This method was reported to be advantageous compared to prior literature methods, offering a simplified synthesis process and a much lower overall cost for producing Linifanib [1].

Pharmaceutical Synthesis Tyrosine Kinase Inhibitor Linifanib

Polymerization Success: Unique Viability of ortho-Fluoroanilines in Polymer Synthesis

During the acid-assisted persulfate-initiated polymerization of fluoroanilines, it was found that successful polymerizations could be achieved with 2- and 3-fluoroanilines, with typical yields between 3-7% by weight [1]. In contrast, poly(4-fluoroaniline) was observed to undergo dehalogenation during the polymerization process, rendering it an unsuitable monomer [1]. This establishes the critical importance of the fluorine's ortho position, as found in 2-fluoro-5-methylaniline, for viable polymer synthesis.

Polymer Chemistry Polyfluoroanilines Conductive Polymers

Key Intermediate in KRAS G12C Inhibitor Synthesis

A fit-for-purpose synthesis of a KRAS G12C covalent inhibitor was achieved in 13 steps starting from commercially available 2-fluoro-5-methylaniline [1]. This highlights the compound's specific utility as a foundational building block in the synthesis of complex, targeted cancer therapeutics, a role that cannot be assumed by other fluoroaniline isomers due to the stringent structural requirements of the final drug molecule.

Oncology KRAS Inhibitor Covalent Inhibitor

Validated Application Scenarios for 2-Fluoro-5-methylaniline in Research and Industry


Cost-Effective Synthesis of the Kinase Inhibitor Linifanib

Procurement teams focused on synthesizing the VEGFR/PDGFR inhibitor Linifanib should prioritize 2-fluoro-5-methylaniline. Evidence shows its use as a starting material leads to a more economical and streamlined synthesis process compared to alternative literature methods [1].

Synthesis of Functionalized Polymers for Conductive Materials

In polymer science, 2-fluoro-5-methylaniline is a preferred monomer for synthesizing polyfluoroanilines via oxidative polymerization. Unlike its para-substituted isomer, the ortho-fluoro arrangement in this compound prevents dehalogenation and allows for successful polymer formation, a critical requirement for creating stable conductive polymers [1].

Development of KRAS G12C Covalent Inhibitors for Oncology

Medicinal chemistry groups targeting KRAS-driven cancers should use 2-fluoro-5-methylaniline as a key starting material. It has been demonstrated to be a viable and efficient building block in the multi-step synthesis of complex KRAS G12C covalent inhibitors [1].

Technical Documentation Hub

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